N-Didesmethyl bedaquiline is a significant metabolite of bedaquiline, a novel diarylquinoline that has gained prominence in the treatment of multidrug-resistant tuberculosis. Bedaquiline operates by inhibiting mycobacterial adenosine triphosphate synthase, an enzyme crucial for the energy production of Mycobacterium tuberculosis. The study of N-Didesmethyl bedaquiline is essential for understanding the pharmacokinetics and pharmacodynamics of bedaquiline and its role in drug resistance mechanisms in tuberculosis treatment .
N-Didesmethyl bedaquiline is classified as a metabolite, specifically resulting from the demethylation of bedaquiline. It is primarily utilized in analytical chemistry as a reference compound to explore the metabolic pathways associated with bedaquiline and its efficacy against drug-resistant strains of tuberculosis .
The synthesis of N-Didesmethyl bedaquiline typically involves the demethylation of bedaquiline, which can be achieved through various chemical reactions. Key synthetic routes include:
N-Didesmethyl bedaquiline's molecular structure is derived from its parent compound, bedaquiline. While specific structural data for N-Didesmethyl bedaquiline may not be extensively detailed in literature, it retains the core structural features of bedaquiline with modifications at the methyl groups. The molecular formula for N-Didesmethyl bedaquiline can be inferred from its relation to bedaquiline, which has a molecular formula of C32H31BrN2O2 .
N-Didesmethyl bedaquiline participates in several chemical reactions, including:
These reactions are crucial for understanding how N-Didesmethyl bedaquiline behaves chemically and biologically.
The mechanism of action of N-Didesmethyl bedaquiline is closely tied to that of its parent compound, bedaquiline. Bedaquiline acts by specifically inhibiting the proton pump of mycobacterial adenosine triphosphate synthase, which is vital for energy generation in Mycobacterium tuberculosis. This inhibition leads to a decrease in ATP production, ultimately resulting in bactericidal effects against the bacteria .
Furthermore, studies indicate that N-Didesmethyl bedaquiline may exhibit different pharmacological properties compared to bedaquiline, particularly concerning its safety profile and potential for inducing phospholipidosis, a condition associated with drug metabolism .
While specific physical properties for N-Didesmethyl bedaquiline are not extensively documented, properties can be inferred from similar compounds:
Understanding these properties is crucial for predicting behavior during drug formulation and interaction with biological systems.
N-Didesmethyl bedaquiline serves several critical roles in scientific research:
N-Didesmethyl bedaquiline (M3) is generated through sequential oxidative N-demethylation reactions catalyzed by hepatic cytochrome P450 (CYP) enzymes. The primary metabolic pathway initiates with O-demethylation of the parent bedaquiline, forming N-monodesmethyl bedaquiline (M2). A subsequent demethylation step removes the second methyl group from the tertiary amine moiety, yielding the didesmethyl metabolite (M3). Both steps are NADPH-dependent and involve the formation of unstable carbinolamine intermediates, which spontaneously decompose to aldehydes and secondary/primary amines [1] [8]. Genetic polymorphisms (e.g., AGBL4 rs319952) may influence catalytic efficiency, contributing to interindividual variability in M3 formation rates [3].
In vitro studies using recombinant human CYPs and chemical inhibitors confirm that CYP3A4 is the dominant isoform responsible for both demethylation steps. However, CYP2C8 and CYP2C19 contribute significantly to M3 generation. Enzyme kinetics reveal distinct catalytic efficiencies:
Table 1: Kinetic Parameters of CYP Enzymes in Bedaquiline N-Demethylation
Enzyme | Km (µM) | Vmax (pmol/min/pmol CYP) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
CYP3A4 | 8.5 | 28.9 | 3.40 |
CYP2C8 | 13.1 | 15.2 | 1.16 |
CYP2C19 | 21.3 | 12.7 | 0.60 |
Data derived from human liver microsomes show ketoconazole (CYP3A4 inhibitor) reduces M3 formation by 78%, while montelukast (CYP2C8 inhibitor) and nootkatone (CYP2C19 inhibitor) reduce it by 32% and 24%, respectively [1] [8]. Rifamycin coadministration (e.g., rifampin) accelerates M2 clearance but increases M3 peak concentrations 3–4-fold due to CYP induction [5].
M2 and M3 exhibit distinct pharmacological and kinetic profiles:
Table 2: Properties of Bedaquiline’s Primary Phase I Metabolites
Property | N-Monodesmethyl (M2) | N-Didesmethyl (M3) |
---|---|---|
Formation Pathway | Initial CYP-demethylation | Secondary CYP-demethylation |
Relative AUC | 115,704 h·ng/mL | ~25% of M2 AUC |
CYP3A4 Inhibition | IC₅₀: 0.82 µM | IC₅₀: >10 µM |
Cytotoxicity | High (QT prolongation risk) | Moderate |
Coadministration with CYP3A4 inhibitors (e.g., pyrifazimine) reduces M2 exposure by 34%, subsequently decreasing M3 generation [6].
Beyond demethylation, a minor but toxicologically relevant pathway involves bedaquiline oxidation to an aldehyde intermediate. Metabolomic profiling in human hepatocytes identified this intermediate (m/z 555.2) trapped with methoxylamine, confirming its generation via oxidative deamination. The aldehyde is unstable and either oxidizes to carboxylic acid or forms protein adducts, potentially triggering hepatic stress [1] [8]. This pathway proceeds independently of CYP-mediated demethylation and may explain bedaquiline-related hepatotoxicity unrelated to M2/M3. Synthetic analogues (e.g., TBAJ-876) demonstrate reduced aldehyde formation, suggesting structural modifications mitigate bioactivation risks [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1